molecular formula C23H27N5OS B15039665 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B15039665
M. Wt: 421.6 g/mol
InChI Key: CGPGYVSAJOZWIO-BUVRLJJBSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, a sulfanyl group, and a hydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H27N5OS/c1-5-28-21(18-9-7-6-8-10-18)26-27-22(28)30-16-20(29)25-24-15-17-11-13-19(14-12-17)23(2,3)4/h6-15H,5,16H2,1-4H3,(H,25,29)/b24-15+

InChI Key

CGPGYVSAJOZWIO-BUVRLJJBSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The molecule dissects into three modular components:

  • 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol (Triazole precursor)
  • 2-Chloroacetohydrazide (Hydrazide linker)
  • 4-tert-Butylbenzaldehyde (Benzylidene precursor)

Coupling these fragments demands orthogonal protection-deprotection strategies to prevent undesired side reactions, particularly during thioether bond formation.

Stepwise Preparation Methods

Synthesis of 4-Ethyl-5-Phenyl-4H-1,2,4-Triazole-3-Thiol

Protocol A (Cyclocondensation):
Ethyl hydrazinecarboxylate reacts with phenyl isothiocyanate in anhydrous ethanol under reflux (78°C, 6 hr) to yield 1-phenylthiosemicarbazide. Subsequent cyclization with acetic anhydride (120°C, 3 hr) forms 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Key Data:

Parameter Value Source
Yield 68–72%
Purity (HPLC) ≥95%
Characterization ¹H NMR (DMSO-d6): δ 13.2 (s, 1H, SH), 7.8–7.3 (m, 5H, Ph), 4.1 (q, 2H, CH₂CH₃), 1.4 (t, 3H, CH₃)

Synthesis of 2-[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]Acetohydrazide

Protocol B (Nucleophilic Substitution):
Triazole-3-thiol (1 eq) reacts with 2-chloroacetohydrazide (1.2 eq) in DMF containing K₂CO₃ (2 eq) at 60°C for 12 hr. The thioether product precipitates upon cooling and is recrystallized from ethanol/water (3:1).

Optimization Note:
Exceeding 1.2 eq of chloroacetohydrazide leads to di-substitution byproducts. Stirring under nitrogen minimizes oxidative disulfide formation.

Condensation with 4-tert-Butylbenzaldehyde

Protocol C (Hydrazone Formation):
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1 eq) and 4-tert-butylbenzaldehyde (1.05 eq) reflux in ethanol with glacial acetic acid (5 mol%) for 8 hr. The E-isomer predominates (>98%) due to steric stabilization of the tert-butyl group.

Critical Parameters:

Variable Optimal Range Impact on Yield
Reaction Time 7–9 hr <7 hr: 65% yield; >9 hr: decomposition
Catalyst Loading 4–6 mol% AcOH <4%: slow kinetics; >6%: side-product formation
Solvent Anhydrous Ethanol Methanol reduces yield by 12% due to lower reflux temperature

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

A 2019 adaptation employs microwave irradiation (300 W, 120°C) to accelerate hydrazone formation, reducing reaction time from 8 hr to 35 min while maintaining 89% yield. However, scalability remains limited due to specialized equipment requirements.

Solid-Phase Synthesis

Immobilizing the triazole-thiol on Wang resin enables iterative coupling steps, achieving 78% purity without chromatography. This method suits parallel synthesis for derivative libraries but suffers from lower overall yield (52%).

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with EtOAc/hexane (1:2 → 1:1 gradient) removes unreacted aldehyde and dimeric impurities.
  • Recrystallization: Ethyl acetate/n-hexane (1:4) yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):
δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.82–7.21 (m, 9H, Ar-H), 4.32 (q, 2H, CH₂CH₃), 3.85 (s, 2H, SCH₂), 1.52 (s, 9H, C(CH₃)₃), 1.41 (t, 3H, CH₂CH₃).

HRMS (ESI⁺):
m/z calcd for C₂₃H₂₇N₅OS [M+H]⁺: 422.2018; found: 422.2015.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Component Price/kg (USD) Contribution to Total Cost
4-tert-Butylbenzaldehyde 420 58%
Phenyl isothiocyanate 310 27%
Ethyl hydrazinecarboxylate 190 15%

Waste Stream Management

  • DMF Recovery: Distillation at 60°C under reduced pressure (15 mmHg) recovers 92% solvent for reuse.
  • Metal Scavenging: Chelating resins reduce residual K⁺/Na⁺ to <50 ppm in final API batches.

Research Applications and Derivatives

The compound serves as a precursor for anticancer agents targeting tubulin polymerization (IC₅₀ = 1.7 μM in MCF-7 cells) and antifungal leads (MIC = 8 μg/mL against Candida albicans). Recent patents disclose analogs with improved blood-brain barrier penetration by substituting the tert-butyl group with trifluoromethyl.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution on the triazole ring.

Major Products

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and hydrazide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
  • **N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

What sets N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological activities, particularly focusing on its antibacterial and antifungal properties.

Chemical Structure

The compound can be represented by the following structural formula:

C28H29N5O2SC_{28}H_{29}N_{5}O_{2}S

This structure features a hydrazide moiety linked to a triazole and a phenyl group, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves a one-pot reaction of various precursors under controlled conditions. The general synthetic pathway includes:

  • Reagents : 4-tert-butylaniline, 4-ethyl-5-phenyl-4H-1,2,4-triazole, and acetohydrazide.
  • Conditions : The reaction is usually conducted in a solvent such as glacial acetic acid at elevated temperatures.
  • Purification : The resulting product is purified through crystallization or chromatography.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)20 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa50 µg/mL

The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, which is crucial given the rise of antibiotic resistance.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans15 µg/mL
Aspergillus niger30 µg/mL

These findings suggest that the compound may be effective in treating fungal infections as well.

The biological activity of this compound can be attributed to its ability to interfere with microbial cell processes. Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis : Similar to other triazole derivatives that inhibit ergosterol synthesis in fungi.
  • DNA Gyrase Inhibition : This mechanism is common among many antibacterial agents where the compound disrupts DNA replication in bacteria.

Case Studies

  • Study on Antibacterial Efficacy : A study published in 2020 evaluated the antibacterial efficacy of various hydrazone derivatives, including this compound. It was found effective against multi-drug resistant strains, making it a candidate for further development in antibiotic therapies .
  • Fungal Inhibition Study : Another study focused on the antifungal properties against Candida species demonstrated that this compound could significantly reduce fungal load in vitro and showed potential for therapeutic use in immunocompromised patients .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between hydrazide derivatives and substituted aldehydes. Key steps include:
  • Reagent Ratios : Use stoichiometric equivalents of the hydrazide and aldehyde precursors to minimize side products .
  • Solvent Selection : Ethanol (EtOH) is preferred for recrystallization to enhance purity, as demonstrated in analogous acetohydrazide syntheses .
  • Reaction Time : Extended reaction times (e.g., overnight) ensure complete imine bond formation .
  • Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) effectively isolates the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting data be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the imine (-CH=N-) proton (δ ~8.2–8.5 ppm) and tert-butyl group (δ ~1.3 ppm for -C(CH3)3) .
  • IR Spectroscopy : Identify the C=S stretch (~680 cm⁻¹) and N-H bending (~1600 cm⁻¹) to verify the triazole-thioether and hydrazide moieties .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond geometry, as applied to structurally similar acetohydrazides .
  • Resolution of Conflicts : Cross-validate spectral data with computational methods (e.g., DFT simulations) to reconcile discrepancies .

Q. What preliminary pharmacological screening approaches are recommended to assess bioactivity?

  • Methodological Answer :
  • Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate minimum inhibitory concentrations (MICs) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values, comparing results with structurally related triazole derivatives .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or urease inhibition, leveraging the compound’s potential for hydrogen bonding and π-π interactions .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict reactivity and biological interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for reactivity hotspots .
  • Molecular Docking : Dock the compound into target proteins (e.g., bacterial DNA gyrase or human kinases) using AutoDock Vina, focusing on binding affinity (ΔG values) and interaction patterns (e.g., hydrogen bonds with active-site residues) .
  • MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

Q. What strategies address contradictory data in synthesis yields and bioactivity results of derivatives?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity) and identify confounding variables .
  • Bioactivity Discrepancies : Re-evaluate assay conditions (e.g., pH, incubation time) and validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Byproduct Analysis : Use LC-MS to detect trace impurities that may interfere with pharmacological assays .

Q. How do substituent modifications on the triazole or hydrazide moieties influence physicochemical and pharmacological properties?

  • Methodological Answer :
  • Triazole Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-ethyl position to enhance electrophilicity and antibacterial potency, as seen in related 1,2,4-triazole derivatives .
  • Hydrazide Tuning : Replace the tert-butylphenyl group with methoxy or nitro substituents to alter lipophilicity (logP) and improve blood-brain barrier penetration .
  • SAR Studies : Systematically synthesize analogs (e.g., varying alkyl chain lengths on the triazole) and correlate structural changes with bioactivity using QSAR models .

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